[1,2,4]Triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. It is classified under the category of triazole derivatives, which are known for their diverse pharmacological properties. This compound features a triazolo ring fused to a pyrazine moiety, making it an interesting subject for both theoretical and practical research.
The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3-amine can be achieved through various methods. A notable approach involves oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This method is characterized by its mild conditions and high efficiency, allowing for the formation of the target compound with minimal by-products. The reaction typically utilizes oxidizing agents to facilitate the cyclization process, leading to the formation of the triazolo structure from guanidine precursors .
The synthetic procedure is optimized to yield various halogenated derivatives of the compound. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) are employed to confirm the structure of synthesized compounds. The reaction conditions, including temperature and solvent choice, play critical roles in achieving desired yields and purity levels .
The molecular structure of [1,2,4]triazolo[4,3-a]pyrazin-3-amine consists of a triazole ring fused with a pyrazine ring. The configuration allows for various substituents at different positions on the rings, influencing its chemical behavior and biological activity.
Crystallographic studies reveal that this compound crystallizes in a monoclinic system, specifically in the centrosymmetric space group P21/n with unit cell parameters:
The reactivity of [1,2,4]triazolo[4,3-a]pyrazin-3-amine can be attributed to its functional groups, particularly the amino group which can participate in hydrogen bonding and coordination with metal ions. The compound can undergo various reactions including:
The mechanism of action for [1,2,4]triazolo[4,3-a]pyrazin-3-amine involves interactions at the molecular level with biological targets such as enzymes or receptors. For instance, some derivatives have been evaluated for their inhibitory activity against specific receptors like c-Met and VEGFR-2, which are critical in cancer progression and angiogenesis. The binding affinity and selectivity are influenced by structural modifications that enhance interactions with these targets .
The physical properties of [1,2,4]triazolo[4,3-a]pyrazin-3-amine include:
Chemical properties include:
The applications of [1,2,4]triazolo[4,3-a]pyrazin-3-amine are primarily found in medicinal chemistry:
[1,2,4]Triazolo[4,3-a]pyrazin-3-amine (CAS 13258-12-3) is a nitrogen-dense heterocyclic compound with the molecular formula C₅H₅N₅ and a molecular weight of 135.13 g/mol. Its structure features a fused bicyclic system comprising a triazole ring condensed with a pyrazine ring, bearing a primary amine group at the 3-position. The SMILES notation is NC₁=NN=C₂C=NC=CN₂₁, and it has an IUPAC name of [1,2,4]triazolo[4,3-a]pyrazin-3-amine [2] [5] [9]. Key physicochemical parameters include:
Table 1: Structural Features and Properties of [1,2,4]Triazolo[4,3-a]pyrazin-3-amine
Property | Value |
---|---|
Molecular Formula | C₅H₅N₅ |
Molecular Weight | 135.13 g/mol |
CAS Registry Number | 13258-12-3 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 69.1 Ų |
LogP | -0.2935 |
This scaffold’s significance lies in its electron-deficient nature and hydrogen-bonding capacity, enabling diverse interactions with biological targets. The fused triazole-pyrazine system is isosteric with purines, facilitating binding to enzymatic pockets in therapeutic targets [3] [7]. Its planar structure allows for π-π stacking interactions, while the exocyclic amine provides a site for derivatization to modulate pharmacological properties.
The synthesis of triazolopyrazine derivatives emerged from broader advancements in heterocyclic chemistry during the mid-20th century. Early routes relied on thermal cyclocondensation of hydrazine derivatives with pyrazine precursors, which suffered from harsh conditions, prolonged reaction times (>24 hours), and low yields (<50%) [10]. The 1990s saw pivotal innovations with microwave-assisted synthesis, accelerating cyclization reactions from hours to minutes while improving yields to 75–90%. For example, Paal-Knorr condensations under microwave irradiation completed in 30 seconds to 2 minutes, enabling efficient access to triazolopyrazine cores [10].
Commercial availability of [1,2,4]triazolo[4,3-a]pyrazin-3-amine (e.g., ≥98% purity from Chemscene and BLD Pharm) reflects improved synthetic protocols [2] [5]. Key milestones include:
Pharmaceutical Applications
This scaffold is a privileged structure in anticancer drug discovery. Derivatives exhibit dual inhibition of c-Met/VEGFR-2 kinases, targets critical in tumor angiogenesis and metastasis. Compound 17l (a triazolopyrazine derivative) demonstrates IC₅₀ values of 0.98 ± 0.08 µM (A549 lung cancer), 1.05 ± 0.17 µM (MCF-7 breast cancer), and 1.28 ± 0.25 µM (HeLa cervical cancer), outperforming lead compounds like foretinib [7]. Mechanistically, it arrests the G0/G1 cell cycle phase and induces apoptosis by suppressing c-Met/VEGFR-2 signaling pathways [7].
In DNA repair modulation, triazolopyrazine derivatives act as PARP1 inhibitors that overcome acquired resistance in BRCA-mutated cancers. Modifications at the 7-position with tetrahydroisoquinoline groups enhance binding to PARP1’s catalytic domain, restoring sensitivity to DNA-damaging agents [8].
Table 2: Biological Activities of Key Triazolopyrazine Derivatives
Derivative | Target | Biological Activity | Potency (IC₅₀) |
---|---|---|---|
17l | c-Met/VEGFR-2 | Antiproliferative (A549, MCF-7, HeLa) | 0.98–1.28 µM |
17l | c-Met kinase | Enzymatic inhibition | 26.00 nM |
PARP1 Inhibitor | PARP1 | DNA repair blockade in resistant cancers | Low nanomolar range |
Material Sciences Potential
While pharmaceutical applications dominate, the scaffold’s electron-transport properties and thermal stability suggest utility in:
The amine group enables polymerization or surface functionalization, positioning this heterocycle as a versatile building block beyond biomedicine [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9